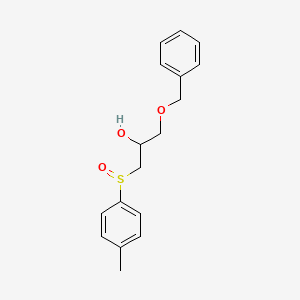
1-(Benzyloxy)-3-(4-methylbenzene-1-sulfinyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol is an organic compound with a complex structure that includes a sulfinyl group, a phenylmethoxy group, and a propan-2-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Sulfinyl Group:
Attachment of the Phenylmethoxy Group: This step involves the reaction of a phenol derivative with an appropriate alkylating agent, such as benzyl chloride, under basic conditions to form the phenylmethoxy group.
Formation of the Propan-2-ol Backbone: The final step involves the coupling of the sulfinyl and phenylmethoxy intermediates with a suitable propanol derivative under controlled conditions.
Industrial Production Methods
Industrial production of 1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfinyl group can be reduced to a thioether using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of various substituted phenylmethoxy derivatives.
Applications De Recherche Scientifique
1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfinyl group can act as an electrophilic center, while the phenylmethoxy group can participate in hydrophobic interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol can be compared with other similar compounds, such as:
1-(4-methylphenyl)sulfonyl-3-phenylmethoxy-propan-2-ol: This compound has a sulfonyl group instead of a sulfinyl group, which can affect its reactivity and biological activity.
1-(4-methylphenyl)thio-3-phenylmethoxy-propan-2-ol:
The uniqueness of 1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
50921-28-3 |
|---|---|
Formule moléculaire |
C17H20O3S |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfinyl-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C17H20O3S/c1-14-7-9-17(10-8-14)21(19)13-16(18)12-20-11-15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3 |
Clé InChI |
DUBGSNRWQRGYBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)CC(COCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


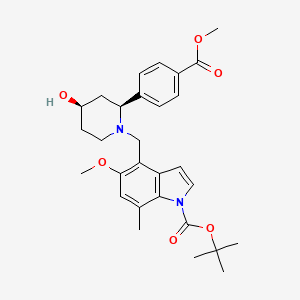
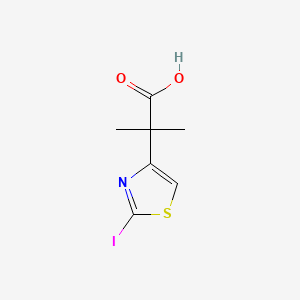
![2-(3-Fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14013838.png)
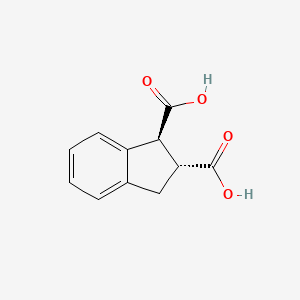
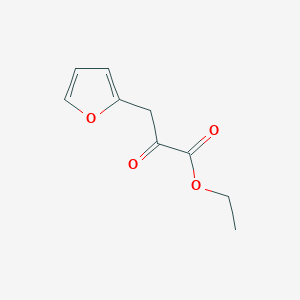
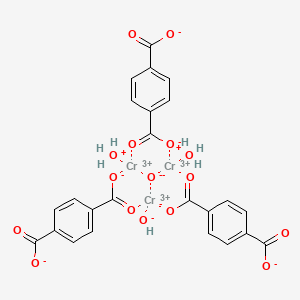
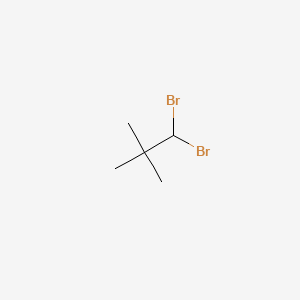
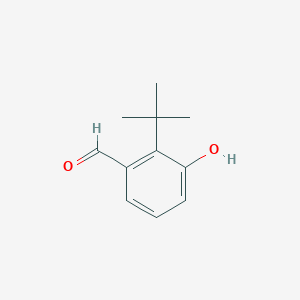
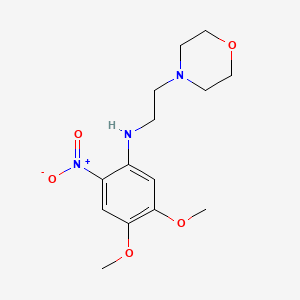
![4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B14013898.png)
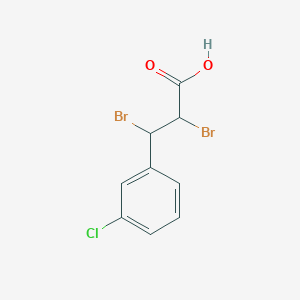
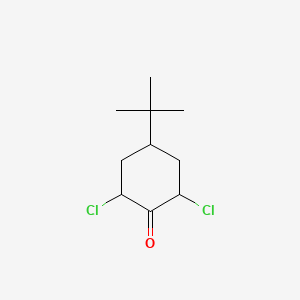
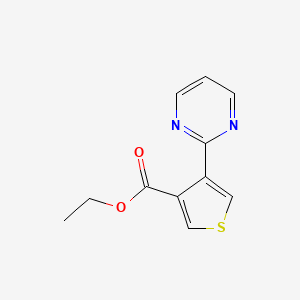
![exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide](/img/structure/B14013910.png)
